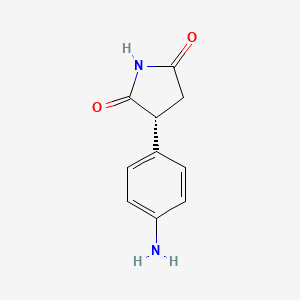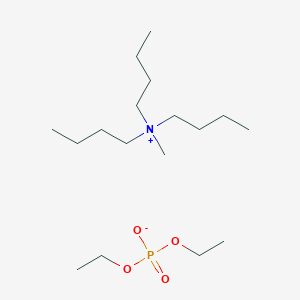![molecular formula C13H13NO3 B12879027 1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone CAS No. 3222-92-2](/img/structure/B12879027.png)
1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone is an organic compound with a complex structure that includes a methoxyphenyl group and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone typically involves the reaction of 4-methoxyacetophenone with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the starting material, 4-methoxyacetophenone, is treated with reagents such as ammonium acetate and acetic anhydride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
科学的研究の応用
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This compound may also bind to DNA or proteins, affecting cellular processes and leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of an oxazole ring.
2-(4-Methoxyphenyl)acetone: Lacks the oxazole ring but has a similar methoxyphenyl group.
4-Methoxyacetophenone: The starting material for the synthesis of the target compound.
Uniqueness
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
3222-92-2 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-9(2)17-13(14-12)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 |
InChIキー |
OKHIJCBRPSBBMF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


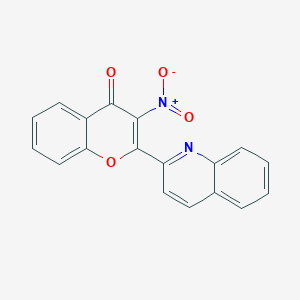

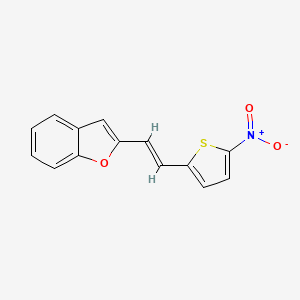
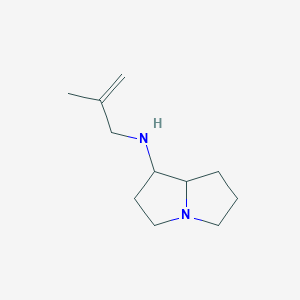
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)

![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
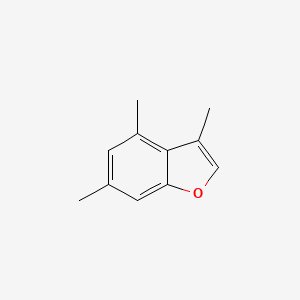
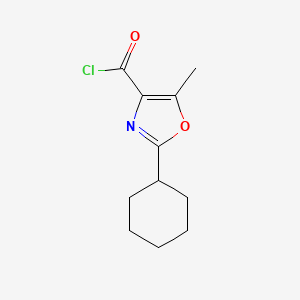
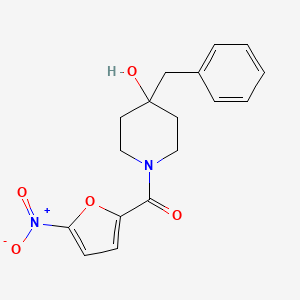

![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
